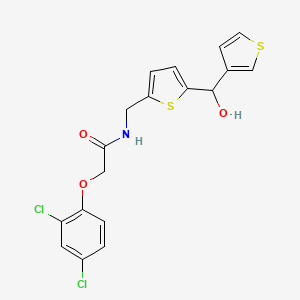

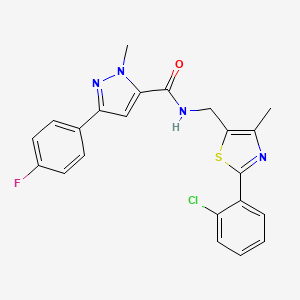

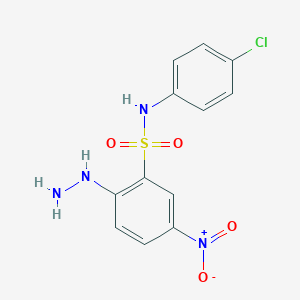

![molecular formula C17H18N6OS B2532181 N-ciclopentil-2-((3-(piridin-4-il)-[1,2,4]triazolo[4,3-b]piridazin-6-il)tio)acetamida CAS No. 868969-98-6](/img/structure/B2532181.png)

N-ciclopentil-2-((3-(piridin-4-il)-[1,2,4]triazolo[4,3-b]piridazin-6-il)tio)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a compound that falls under the category of heterocyclic compounds . These compounds are cyclic compounds with at least two different elements as atom of ring members. In this case, the compound contains a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole ring, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups .

Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the formation of Schiff’s bases, which are carried out by the reaction of the amine and aromatic aldehydes in EtOH .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Compuestos que contienen un triazol, como , han mostrado tener amplias actividades biológicas, incluyendo actividades anticancerígenas . Se han utilizado en el desarrollo de nuevas entidades biológicamente activas para el diseño racional y desarrollo de nuevos fármacos orientados a objetivos para el tratamiento de diversos tipos de cáncer .

Aplicaciones Antimicrobianas

Se ha reportado que los compuestos de triazol también tienen propiedades antimicrobianas . Esto los hace potencialmente útiles en el desarrollo de nuevos fármacos antimicrobianos.

Aplicaciones Analgésicas y Antiinflamatorias

El compuesto podría ser potencialmente usado en el desarrollo de fármacos analgésicos y antiinflamatorios. Esto se debe a que se ha encontrado que los compuestos de triazol exhiben estos tipos de actividades .

Aplicaciones Antioxidantes

Se ha encontrado que los compuestos de triazol tienen actividades antioxidantes . Esto sugiere que el compuesto podría ser potencialmente utilizado en el desarrollo de fármacos antioxidantes.

Aplicaciones Antivirales

Se ha encontrado que los compuestos de triazol tienen actividades antivirales . Esto sugiere aplicaciones potenciales en el desarrollo de fármacos antivirales.

Aplicaciones como Inhibidores Enzimáticos

Se ha encontrado que los compuestos de triazol inhiben varias enzimas, incluyendo anhidrasa carbónica, colinesterasa, fosfatasa alcalina, antilipasa y aromatasa . Esto sugiere aplicaciones potenciales en el desarrollo de fármacos que se dirigen a estas enzimas.

Aplicaciones Antituberculosas

Se ha encontrado que los compuestos de triazol tienen actividades antituberculosas . Esto sugiere aplicaciones potenciales en el desarrollo de fármacos antituberculosos.

Diseño y Desarrollo de Fármacos

La relación estructura-actividad de las 1,2,4-triazolo [3,4- b ] [1,3,4]tiadiazinas biológicamente importantes, de las cuales el compuesto forma parte, tiene una importancia profunda en el diseño, descubrimiento y desarrollo de fármacos .

Safety and Hazards

Direcciones Futuras

The future directions for these compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . Additionally, molecular docking studies can be done to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

It is known that the triazole and thiadiazine moieties in similar compounds can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Análisis Bioquímico

Biochemical Properties

N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a cascade of biochemical effects, influencing various metabolic pathways and cellular processes.

Cellular Effects

The effects of N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects through specific binding interactions with biomolecules . The compound binds to the active sites of enzymes, leading to their inhibition. This binding is facilitated by the triazolopyridazine moiety, which interacts with the enzyme’s active site residues. Additionally, the compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been observed to change over time . The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can be observed, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is involved in several metabolic pathways . It interacts with enzymes such as carbonic anhydrase and cholinesterase, influencing their activity and thereby affecting the overall metabolic flux. The compound can also alter metabolite levels, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of N-cyclopentyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is critical for its activity . The compound is directed to specific compartments within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is essential for the compound to interact with its target enzymes and proteins, thereby exerting its biochemical effects.

Propiedades

IUPAC Name |

N-cyclopentyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c24-15(19-13-3-1-2-4-13)11-25-16-6-5-14-20-21-17(23(14)22-16)12-7-9-18-10-8-12/h5-10,13H,1-4,11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLPOYLLSVUHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid](/img/structure/B2532110.png)

![Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2532118.png)